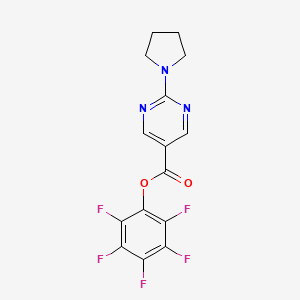

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-pyrrolidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5N3O2/c16-8-9(17)11(19)13(12(20)10(8)18)25-14(24)7-5-21-15(22-6-7)23-3-1-2-4-23/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDSLCBLWCPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640471 | |

| Record name | Pentafluorophenyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946409-38-7 | |

| Record name | Pentafluorophenyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-pyrrolidin-1-ylpyrimidine-5-carboxylic Acid Intermediate

- Starting from commercially available pyrimidine derivatives or related precursors, the 2-pyrrolidin-1-yl substitution is introduced via nucleophilic substitution or amidation reactions.

- The carboxylic acid group at the 5-position of the pyrimidine ring is either retained or introduced through oxidation or hydrolysis steps.

- An example from related pyrimidine chemistry involves the hydrolysis of methyl pyrimidine-5-carboxylates to the corresponding acids under mild basic conditions (e.g., 1 M NaOH in methanol/THF) at room temperature, yielding the acid intermediate in high purity and yield (86–92%).

Activation to Pentafluorophenyl Ester

- The carboxylic acid intermediate is activated by reaction with bis(pentafluorophenyl) carbonate (BPC) or pentafluorophenyl trifluoroacetate (PFP-TFA) in the presence of a base such as triethylamine or polymer-bound bases.

- The reaction is typically carried out in anhydrous acetonitrile at room temperature, producing the pentafluorophenyl ester intermediate.

- This step is crucial as it converts the relatively unreactive carboxylic acid into a highly reactive ester suitable for coupling with nucleophiles like amines.

Advanced Methodologies and Improvements

Use of Polymer-Bound Bases and Catalysts

- Recent advancements include the use of polymer-bound bases such as polyvinylpyridine and polymer-supported 4-dimethylaminopyridine (poly-DMAP) as catalysts to improve the activation step.

- These polymeric reagents facilitate easy removal of excess reagents by filtration, simplifying purification and reducing by-products.

- The method allows for "by-product-free" generation of pentafluorophenyl esters, enabling automated and parallel synthesis of amide libraries without laborious separation steps.

Coupling with Amines

- The activated pentafluorophenyl ester is reacted with primary or secondary amines to form the corresponding amides.

- The coupling is performed at room temperature, often for 12 hours, yielding high-purity amide products.

- Excess reagents can be scavenged using polymeric amine resins or acidic ion-exchange resins to further streamline purification.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Yield Range (%) | Purity Range (%) | Notes |

|---|---|---|---|---|

| Synthesis of acid intermediate | Hydrolysis of methyl ester with 1 M NaOH, MeOH/THF | 86–92 | >95 | Mild conditions, room temperature |

| Activation to pentafluorophenyl ester | Bis(pentafluorophenyl) carbonate (BPC), Et3N, MeCN, RT | 28–100 | 84–100 | Polymer-bound bases improve efficiency |

| Coupling with amines | Primary/secondary amines, RT, 12 h | Variable | High | Polymeric scavengers used for purification |

Research Findings and Practical Considerations

- The use of bis(pentafluorophenyl) carbonate as an activating agent is well-established for preparing pentafluorophenyl esters of pyrimidine carboxylic acids, providing good yields and purity.

- Polymer-supported catalysts and bases significantly enhance the efficiency and cleanliness of the activation step, allowing for scalable and automated synthesis.

- The pentafluorophenyl ester intermediate is stable enough for isolation but reactive enough for efficient coupling with various amines, making it a versatile intermediate in medicinal chemistry.

- Commercial sources provide this compound with purity ≥97%, confirming the feasibility of high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Major Products

Scientific Research Applications

Synthesis Applications

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

1.1. Building Block for Complex Molecules

This compound is utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its pentafluorophenyl group enhances electrophilicity, making it reactive towards nucleophiles, which is advantageous in the formation of carbon-carbon bonds.

1.2. Activation of Carboxylic Acids

It is commonly used to prepare activated carboxylic acids in the form of pentafluorophenyl esters. This method streamlines the synthesis of amides and other derivatives, improving yields and reducing by-products. For example, the use of bis(pentafluorophenyl) carbonate as a reagent facilitates the activation of carboxylic acids for subsequent coupling reactions with amines .

Biological Research Applications

The compound has notable implications in biological research, particularly in enzyme studies and drug development:

2.1. Enzyme Mechanism Studies

This compound is employed as a probe in biochemical assays to study enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on enzymes allows researchers to investigate enzyme dynamics and inhibition pathways .

2.2. Drug Development

The compound's structure can be modified to enhance pharmacological properties, making it a candidate for drug design. Its derivatives have shown potential as inhibitors for various biological targets, including those involved in cancer and infectious diseases .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

3.1. Specialty Chemicals Production

The compound is used in the production of specialty chemicals that require high purity and specific reactivity profiles. Its unique fluorinated structure imparts desirable properties such as increased thermal stability and solubility in organic solvents.

3.2. Material Science

In material science, this compound can be utilized to develop advanced materials with tailored properties for electronics and coatings due to its chemical stability and reactivity .

Case Studies

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate involves its reactivity towards nucleophiles. The pentafluorophenyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and bioconjugation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pentafluorophenyl Esters

Pentafluorophenyl esters are widely utilized in organic synthesis and materials science due to their electron-withdrawing properties and stability. Below is a comparative analysis of the target compound and four structurally related pentafluorophenyl esters (Table 1), alongside insights into their applications.

Table 1: Comparison of Physical and Commercial Properties

| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Price (JPY/g) | CAS Number |

|---|---|---|---|---|---|---|

| Pentafluorophenyl 6-phenylnicotinate | C₁₈H₈F₅NO₂ | 365.25 | 113–115 | 97% | 29,900 | 49271-77 TFS |

| Pentafluorophenyl pyridine-2-carboxylate | C₁₂H₄F₅NO₂ | 297.16 | 55.5–59 | 95% | 70,200 | 49271-79 TFS |

| Pentafluorophenyl 3-(pyrid-2-yloxy)benzoate | C₁₈H₈F₅NO₃ | 381.25 | 60.5–61.5 | 97% | 29,900 | 49271-81 TFS |

| Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate | C₁₅H₅F₅N₂O₂S | 372.27 | 136–137 | 97% | 33,500 | 49271-85 TFS |

| Target: Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate | C₁₅H₁₀F₅N₃O₂ | 359.25 | 143–144 | >97% | 33,500 | 49271-89 TFS |

Key Observations

Structural Variations: The target compound features a pyrimidine-pyrrolidinyl core, distinguishing it from analogs with pyridine (e.g., pyridine-2-carboxylate) or benzothiazole (e.g., 2-pyrid-3-yl-1,3-thiazole-4-carboxylate) backbones .

Thermal Stability :

- The target compound exhibits the highest melting point (143–144°C) among the compared esters, suggesting superior crystallinity or intermolecular interactions (e.g., π-stacking or hydrogen bonding) .

Commercial Factors :

- The price disparity between analogs (e.g., ¥70,200/g for pyridine-2-carboxylate vs. ¥29,900/g for 6-phenylnicotinate) likely reflects differences in synthetic complexity or demand .

Functional and Application-Based Comparisons

Pharmaceutical Relevance

Pyrrolidinyl-pyrimidine derivatives are prominent in medicinal chemistry. The target compound’s pyrrolidin-1-yl group may enable analogous bioactivity, though specific studies are lacking.

Biological Activity

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate (PFPP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methodologies, pharmacological evaluations, and structure-activity relationships (SAR).

- Molecular Formula : C15H10F5N3O2

- Molecular Weight : 359.26 g/mol

- CAS Number : 946409-38-7

- InChI Key : YXDSLCBLWCPTJQ-UHFFFAOYSA-N

PFPP is characterized by the presence of a pentafluorophenyl group and a pyrrolidine moiety, which are known to influence its interaction with biological targets.

Synthesis

PFPP can be synthesized through various methodologies. A notable approach involves the parallel synthesis of pyrimidine derivatives using itaconic acid as a precursor. The synthesis typically includes:

- Formation of Key Intermediates : Starting from itaconic acid, several steps are performed to yield substituted pyrimidine derivatives.

- Amidation Reactions : Activation of carboxylic acids using bis(pentafluorophenyl) carbonate (BPC) facilitates the formation of amides with primary and secondary amines, leading to the desired carboxamides in good yields .

Antitumor Activity

Research indicates that PFPP exhibits significant antitumor properties, particularly against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds demonstrate potent inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological efficacy of PFPP is closely linked to its structural components:

- Pentafluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Pyrrolidine Moiety : Contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

A detailed SAR analysis suggests that modifications to the pyrimidine or pyrrolidine rings can significantly alter the compound's biological profile, including its potency and selectivity against various cancer types .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of PFPP analogs against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating a potential for combination therapies .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PFPP | MCF-7 | 10 | Inhibition of EGFR |

| PFPP | MDA-MB-231 | 8 | Induction of apoptosis |

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory effects of PFPP in vitro. The compound was found to inhibit pro-inflammatory cytokines in macrophage cultures, suggesting its potential application in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.